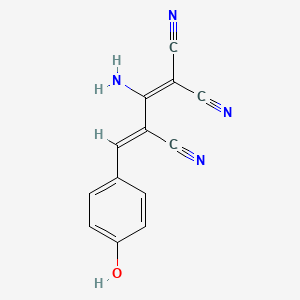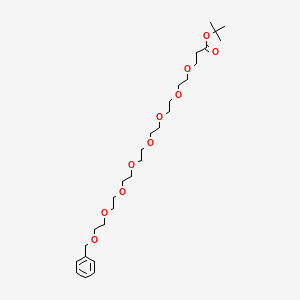![molecular formula C9H13N5O6 B11931825 (3S,4R,5S)-2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11931825.png)
(3S,4R,5S)-2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clitocine is a naturally occurring amino exocyclic nucleoside isolated from the mushroom Clitocybe inversa. It has garnered significant attention due to its potent anticancer properties and its ability to induce apoptosis in drug-resistant cancer cells . The compound’s chemical formula is C9H13N5O6, and it has a molar mass of 287.232 g·mol−1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clitocine can be synthesized through various methods. One common approach involves the condensation of amino sugar derivatives with nitropyrimidine . The process typically includes the protection of amino groups, followed by the coupling of the sugar and base components, and finally, deprotection to yield the target nucleoside .
Industrial Production Methods: Industrial production of clitocine involves the extraction from the mushroom Clitocybe inversa. The fresh fruit bodies are frozen, dried, and crushed. The resulting powder is extracted with alcohol, and the extract is concentrated. The concentrated extract is then purified using silica gel and reversed-phase chromatography to isolate clitocine .
Chemical Reactions Analysis
Types of Reactions: Clitocine undergoes various chemical reactions, including:
Oxidation: Clitocine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group present in clitocine.
Substitution: Substitution reactions can occur at the amino group or the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various clitocine derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Clitocine has a wide range of scientific research applications:
Biology: Clitocine is used to study cellular processes, particularly apoptosis and cell cycle regulation.
Medicine: Clitocine has shown promise as an anticancer agent, particularly in overcoming drug resistance in cancer therapy.
Industry: Clitocine’s insecticidal properties make it a candidate for developing new pest control agents.
Mechanism of Action
Clitocine exerts its effects primarily through the induction of apoptosis in cancer cells. It targets the myeloid cell leukemia-1 (Mcl-1) protein, leading to its degradation and the subsequent activation of pro-apoptotic proteins Bax and Bak . This cascade results in the release of cytochrome c and the activation of caspases, ultimately leading to cell death . Additionally, clitocine can induce readthrough of nonsense mutations by incorporating into RNA and promoting the production of full-length functional proteins .
Comparison with Similar Compounds
Clitocine is unique among nucleosides due to its potent anticancer and readthrough activities. Similar compounds include:
2’-Deoxy Clitocine: A derivative with modifications at the 2’ position, enhancing its biological activity.
Aglycone-Modified Clitocine: These derivatives have modifications on the base component, altering their interaction with cellular targets.
5’-Deoxy Clitocine: Lacking a hydroxyl group at the 5’ position, these compounds exhibit different pharmacokinetic properties.
Carbosugar Clitocine: These analogues have a modified sugar moiety, affecting their stability and activity.
Acyclic Clitocine: These derivatives lack the cyclic structure of the sugar, providing unique biological activities.
Clitocine’s ability to overcome drug resistance and induce readthrough of nonsense mutations sets it apart from other nucleosides, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H13N5O6 |
|---|---|
Molecular Weight |
287.23 g/mol |
IUPAC Name |
(3S,4R,5S)-2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H13N5O6/c10-7-4(14(18)19)8(12-2-11-7)13-9-6(17)5(16)3(1-15)20-9/h2-3,5-6,9,15-17H,1H2,(H3,10,11,12,13)/t3-,5-,6-,9?/m0/s1 |
InChI Key |
OHEMBWZZEKCBAS-DSKATIKOSA-N |
Isomeric SMILES |
C1=NC(=C(C(=N1)NC2[C@H]([C@H]([C@@H](O2)CO)O)O)[N+](=O)[O-])N |
Canonical SMILES |
C1=NC(=C(C(=N1)NC2C(C(C(O2)CO)O)O)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide](/img/structure/B11931749.png)
![4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B11931752.png)
![3-[(9Z,19Z,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B11931758.png)
![3-[2-[2-[2-[2-[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11931769.png)
![methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B11931774.png)




![(3R)-3-amino-4-[[(2R)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid](/img/structure/B11931796.png)
![2-(3,4-dichlorophenyl)-N-methyl-N-(7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl)acetamide;methanesulfonic acid](/img/structure/B11931808.png)

![[(2R)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B11931812.png)

